molecular formula C13H13NO3S B6616517 ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate CAS No. 1282899-54-0

ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate

Cat. No. B6616517
CAS RN: 1282899-54-0
M. Wt: 263.31 g/mol
InChI Key: JDPWUPGEGKJUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate, also known as CPOT, is a heterocyclic compound belonging to the class of oxazoles. It is a synthetic compound that is widely used in scientific applications due to its unique properties. CPOT is a colorless, odorless, and non-toxic compound that is soluble in both organic and aqueous solvents. It is a versatile compound with many potential applications in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate is not fully understood. However, it is believed that ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate acts as an inhibitor of certain enzymes, such as proteases, phosphatases, and kinases. It is also believed to interact with other proteins, such as receptors and transporters, as well as with DNA and RNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate are not fully understood. However, it is believed to have a variety of effects on the body. It has been shown to inhibit the activity of certain enzymes, such as proteases, phosphatases, and kinases. It is also believed to interact with other proteins, such as receptors and transporters, as well as with DNA and RNA. In addition, ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate has been shown to affect the expression of certain genes and to modulate the activity of certain pathways.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate in laboratory experiments include its low toxicity, its stability in aqueous and organic solvents, and its ability to interact with a wide range of proteins and other molecules. However, it is important to note that ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate is a synthetic compound and its effects on the body are not fully understood. Therefore, it is important to use caution when using ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate in laboratory experiments.

Future Directions

The potential applications of ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate are vast and there are many possibilities for future research and development. Some potential future directions for ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate include the development of new drugs, the development of new materials, and the study of the mechanism of action of ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate. In addition, ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate could be used to study the structure and function of biological molecules and to develop new therapeutic strategies. Finally, ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate could be used to study the effects of environmental pollutants on the body and the development of new diagnostic methods.

Synthesis Methods

The synthesis of ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate is a multi-step process that involves the reaction of cyclopenta[b]thiophene with ethyl 5-chloro-1,3-oxazole-4-carboxylate. The reaction is carried out in an inert atmosphere at temperatures between -20°C and -25°C. The mixture is then heated to a temperature of 60°C for 3-4 hours. After the reaction is complete, the product is isolated by filtration and is then purified by recrystallization.

Scientific Research Applications

Ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate has been widely used in scientific research applications due to its unique properties. It is often used as a model compound for studying the structure and function of biological molecules. It has also been used to study the mechanism of action of drugs and their effects on the body. In addition, ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate has been used in the synthesis of new drugs and in the development of new materials.

properties

IUPAC Name

ethyl 5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-2-16-13(15)11-12(17-7-14-11)10-6-8-4-3-5-9(8)18-10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPWUPGEGKJUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C2=CC3=C(S2)CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate

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